molecular formula C17H20ClN3O3S B12902316 N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine CAS No. 825647-48-1

N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine

Cat. No.: B12902316
CAS No.: 825647-48-1
M. Wt: 381.9 g/mol
InChI Key: WSZUQZDNPBHAHZ-ZDUSSCGKSA-N
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Description

(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methoxyphenylthio group, and an amino acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.

    Substitution Reactions: The chloro and methoxyphenylthio groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dichloromethane.

    Amino Acid Coupling: The final step involves coupling the pyrimidine derivative with an amino acid, such as 4-methylpentanoic acid, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, such as using lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Strong bases like sodium hydride, solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

  • The unique combination of the chloro, methoxyphenylthio, and amino acid groups in (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

825647-48-1

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

(2S)-2-[[4-chloro-6-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H20ClN3O3S/c1-10(2)8-13(16(22)23)19-17-20-14(18)9-15(21-17)25-12-6-4-11(24-3)5-7-12/h4-7,9-10,13H,8H2,1-3H3,(H,22,23)(H,19,20,21)/t13-/m0/s1

InChI Key

WSZUQZDNPBHAHZ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC

Origin of Product

United States

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